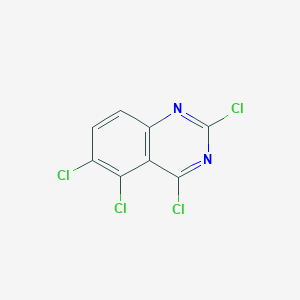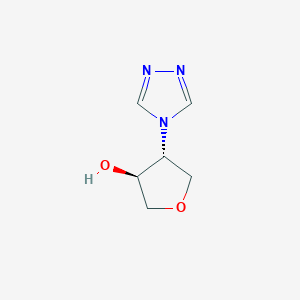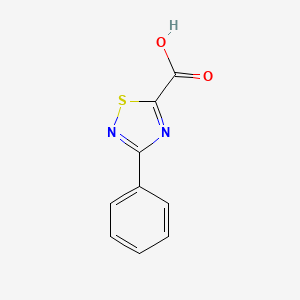![molecular formula C13H15N3O3 B11716311 (2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with both hydrazinecarbonyl and dimethylamino groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazinecarboxamide, followed by a reaction with acrylic acid. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds within the conjugated system, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated compounds.
Scientific Research Applications
(2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which (2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2Z)-3-{N’-[(E)-[4-(methylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid
- (2Z)-3-{N’-[(E)-[4-(ethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid
Comparison: Compared to its analogs, (2Z)-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid exhibits unique properties due to the presence of the dimethylamino group. This group enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(Z)-4-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13(18)19/h3-9H,1-2H3,(H,15,17)(H,18,19)/b8-7-,14-9- |
InChI Key |
PCEORASPNZXPML-SIBSCAOJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)

![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)




